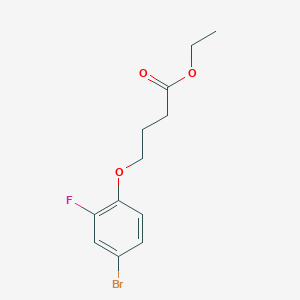

Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-(4-bromo-2-fluorophenoxy)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrFO3/c1-2-16-12(15)4-3-7-17-11-6-5-9(13)8-10(11)14/h5-6,8H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSSELSUFGSECC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCOC1=C(C=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Starting Materials

The synthesis typically begins with the following:

- 4-bromo-2-fluorophenol : A halogen-substituted phenol that serves as the nucleophile.

- Ethyl 4-bromobutanoate : An ethyl ester containing a bromine atom, which acts as the electrophile.

Reaction Conditions

The reaction is conducted under reflux conditions in the presence of a base, such as potassium carbonate, to facilitate nucleophilic substitution. Common solvents include:

- Acetone : A polar aprotic solvent that enhances reaction efficiency.

- Dimethylformamide (DMF) : Another polar aprotic solvent often used for reactions involving halogenated compounds.

Procedure

- Dissolve 4-bromo-2-fluorophenol in the chosen solvent.

- Add ethyl 4-bromobutanoate and potassium carbonate to the reaction mixture.

- Heat under reflux for several hours to ensure complete reaction.

- Cool the mixture and isolate the product using techniques such as filtration or extraction.

Industrial Production Methods

Industrial-scale production adopts similar synthetic routes but optimizes reaction parameters for higher efficiency:

- Continuous Flow Reactors : These systems allow for better temperature control and consistent mixing, improving yield and reducing side reactions.

- Automated Systems : Automation ensures reproducibility and minimizes human error during large-scale synthesis.

Reaction Mechanism

The synthesis involves a nucleophilic substitution reaction:

- The phenoxide ion formed from 4-bromo-2-fluorophenol attacks the electrophilic carbon in ethyl 4-bromobutanoate.

- Bromine is displaced, forming Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate.

Purification Techniques

After synthesis, purification is essential to achieve high purity levels (typically >95%). Common methods include:

- Recrystallization : Using solvents like ethanol or acetone to remove impurities.

- Column Chromatography : For separating by-products based on polarity or molecular weight.

Characterization

To confirm the structure and purity of the compound, analytical techniques are employed:

- NMR Spectroscopy : Identifies hydrogen and carbon environments.

- Mass Spectrometry : Confirms molecular weight.

- Infrared (IR) Spectroscopy : Detects functional groups such as ester and phenoxy moieties.

Data Table: Overview of Synthesis Parameters

| Parameter | Details |

|---|---|

| Starting Materials | 4-bromo-2-fluorophenol, ethyl 4-bromobutanoate |

| Base Used | Potassium carbonate |

| Solvent Options | Acetone, DMF |

| Reaction Temperature | Reflux (~80–120°C) |

| Purification Methods | Recrystallization, column chromatography |

| Characterization Tools | NMR, IR, Mass Spectrometry |

Notes on Optimization

For laboratory-scale synthesis:

- Use freshly distilled solvents to avoid water contamination.

- Monitor reaction progress using thin-layer chromatography (TLC).

- Employ inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of reactants.

For industrial applications:

- Optimize reactor design for efficient heat transfer.

- Implement real-time monitoring systems for quality control.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products Formed:

Substitution: Formation of various substituted phenoxybutanoates.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Hydrolysis: Formation of 4-(4-bromo-2-fluoro-phenoxy)butanoic acid.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate is being investigated for its role as a building block in the synthesis of pharmaceuticals. The halogen substituents are critical in enhancing the compound's lipophilicity and metabolic stability, which are essential characteristics for drug development.

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties. The presence of bromine and fluorine can enhance the interaction with biological targets such as enzymes or receptors, potentially leading to new antimicrobial agents.

Agrochemicals

The compound's unique structure makes it a candidate for use in agrochemical formulations. Its ability to interact with biological systems can be exploited to develop herbicides or pesticides that target specific pests while minimizing environmental impact.

Herbicidal Properties

Research into structurally similar compounds indicates that they may possess herbicidal properties due to their ability to disrupt metabolic processes in plants. This compound could potentially be developed into a selective herbicide.

Case Studies

Wirkmechanismus

The mechanism of action of Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are determined by the interaction of the bromine and fluorine substituents with molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to changes in biological processes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Key structural analogs and their properties are compared below:

Key Observations:

Halogen Effects: Bromine (Br) enhances leaving group ability and polarizability, making the target compound more reactive in nucleophilic substitutions compared to chlorine (Cl) or fluorine (F) analogs .

Substituent Position: The ortho-fluoro group in the target compound introduces steric hindrance, which may affect binding to biological targets compared to para-substituted analogs like ethyl 4-(4-bromophenyl)butanoate .

Biological Activity :

- MCPB ethyl (4-chloro-2-methyl derivative) acts as a plant growth regulator by disrupting ovule development, whereas the target compound’s dual halogenation may confer dual bioactivity (e.g., antimicrobial or enzyme inhibition) .

Physicochemical Properties

- Solubility: The target compound’s ester group enhances solubility in organic solvents (e.g., EtOAc, DCM), while Br/F substituents reduce aqueous solubility compared to non-halogenated analogs.

- Thermal Stability : Bromine’s higher atomic mass may lower melting points compared to chlorine analogs like MCPB ethyl .

Biologische Aktivität

Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and preliminary findings from various studies.

Chemical Structure and Properties

This compound features a butanoate group linked to a phenoxy moiety with bromine and fluorine substituents on the aromatic ring. The presence of these halogens significantly influences its chemical properties, enhancing lipophilicity and metabolic stability, which are crucial for drug development.

Molecular Formula: C₁₁H₁₃BrF O₃

Molecular Weight: Approximately 305.14 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

- Nucleophilic Substitution: Reacting ethyl 4-bromobutanoate with 4-fluoro-phenol in the presence of a base.

- Purification: Employing techniques such as recrystallization or chromatography to obtain pure compounds.

- Characterization: Using NMR, IR, and mass spectrometry to confirm the structure.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity . The mechanism may involve interaction with specific biological targets such as enzymes or receptors, potentially disrupting cellular processes in microbial organisms.

Structure-Activity Relationships (SAR)

Research indicates that the biological activity of compounds similar to this compound is sensitive to substituent variations on the phenoxy ring. For instance, replacing bromine or fluorine with other halogens can lead to significant changes in potency .

| Compound Name | Molecular Formula | Key Feature |

|---|---|---|

| This compound | C₁₁H₁₃BrF O₃ | Contains both bromine and fluorine; unique reactivity |

| Ethyl 4-(2-chloro-5-fluoro-phenoxy)butanoate | C₁₁H₁₃ClF O₃ | Chlorine substituent may affect reactivity differently |

| Ethyl 4-(4-chloro-2-fluoro-phenoxy)butanoate | C₁₁H₁₃ClF O₃ | Similar structure but different halogen substitution |

Case Studies and Research Findings

-

Antimicrobial Activity Assessment:

- A study investigated the compound's efficacy against various bacterial strains, demonstrating promising results in inhibiting growth at certain concentrations.

- The compound's interaction with bacterial cell membranes was assessed using fluorescence microscopy, showing selective binding to anionic surfaces .

- In Vitro Toxicity Studies:

- Mechanism of Action:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-(4-bromo-2-fluoro-phenoxy)butanoate, and how are reaction conditions optimized?

- Methodological Answer : A common approach involves nucleophilic substitution between 4-bromo-2-fluorophenol and ethyl 4-bromobutanoate under basic conditions. For example, tetrabutylammonium iodide (TBAI) catalysis in tetrahydrofuran (THF) with K₂CO₃ as a base has been used for analogous esters to achieve yields >80% . Optimization may include solvent polarity adjustments (e.g., DMF vs. THF) and catalyst loading variations. LCMS monitoring (~95% conversion) is recommended to track intermediate formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC or UHPLC with UV detection (e.g., 300 nm) for purity assessment .

- Spectroscopy : ¹H/¹³C NMR to confirm ester linkage and aryl substituents. For example, the fluorophenyl group’s deshielding effects can be observed in NMR .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₂H₁₃BrFO₃, expected [M+H]⁺ = 319.00) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Methodological Answer : While direct data is limited, structurally related pyridinone derivatives (e.g., Ethyl 4-(5-fluoro-1-(4-methoxybenzyl)-2-oxo-4-styryl-1,2-dihydropyridin-3-yl)butanoate) are studied for bioactivity. Researchers can design in vitro assays targeting enzyme inhibition (e.g., kinases) or anticancer activity using MTT assays .

Advanced Research Questions

Q. How can researchers resolve low yields in nucleophilic substitution steps during synthesis?

- Methodological Answer :

- Variable Screening : Test alternative bases (e.g., Cs₂CO₃ instead of K₂CO₃) to enhance deprotonation of the phenol .

- Catalyst Optimization : Replace TBAI with phase-transfer catalysts like PEG-400 to improve interfacial reactivity .

- Temperature Control : Elevated temperatures (60–80°C) may accelerate reactions but risk side-product formation. Monitor via TLC (Rf = 0.52–0.57 in ethyl acetate/hexanes) .

Q. How to address contradictory spectral data (e.g., unexpected NMR shifts) during characterization?

- Methodological Answer :

- Isotopic Labeling : Use ¹⁹F NMR to confirm fluorine positioning and rule out regioisomers .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing effects .

- Comparative Analysis : Cross-reference with analogs like 4-(4-bromophenyl)butanoic acid (mp 67–69°C) to validate melting points .

Q. What strategies improve the compound’s stability during long-term storage?

- Methodological Answer :

- Storage Conditions : Store at 0–6°C in amber vials to prevent photodegradation. Argon atmosphere minimizes oxidation .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic LCMS analysis to detect decomposition .

Q. How to investigate regioselectivity challenges in the phenoxybutanoate esterification?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.